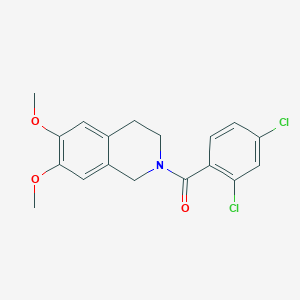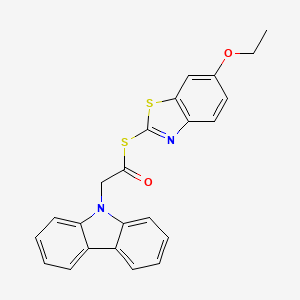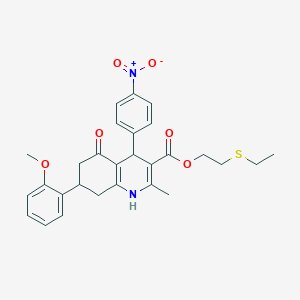![molecular formula C29H22N2O7 B11602699 3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11602699.png)
3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyrrole core, followed by the introduction of the ethylphenyl and methyl-nitrophenyl groups through various substitution reactions. The final step involves the formation of the spiro structure under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-ethylphenyl)-3-(4-methyl-3-nitrophenyl)urea
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
Uniqueness
3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C29H22N2O7 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C29H22N2O7/c1-3-16-8-10-17(11-9-16)24-22-23(29(38-24)25(32)19-6-4-5-7-20(19)26(29)33)28(35)30(27(22)34)21-13-12-18(31(36)37)14-15(21)2/h4-14,22-24H,3H2,1-2H3 |
Clave InChI |
IPVRXYPKVIERMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])C)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602620.png)
![Methyl 6'-amino-1-(carbamoylmethyl)-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11602628.png)

![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602647.png)

![methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11602658.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602663.png)

![(2Z)-6-benzyl-2-(2-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11602695.png)
![(6Z)-6-(4-bromobenzylidene)-3-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11602697.png)
![(2E,5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11602707.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602712.png)

![1-[6-(2-bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11602719.png)
